molecular formula C8H14O5 B13129518 1,2-O-(1-Methylethylidene)-a-L-ribofuranose

1,2-O-(1-Methylethylidene)-a-L-ribofuranose

Cat. No.: B13129518
M. Wt: 190.19 g/mol
InChI Key: JAUQZVBVVJJRKM-AXMZGBSTSA-N
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Description

1,2-O-(1-Methylethylidene)-α-L-ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 1 and 2 positions of the ribofuranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-O-(1-Methylethylidene)-α-L-ribofuranose can be synthesized through the reaction of ribose with acetone in the presence of an acid catalyst. The reaction typically involves the following steps:

  • Dissolve ribose in acetone.
  • Add an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
  • Stir the mixture at room temperature or slightly elevated temperatures.
  • After the reaction is complete, neutralize the acid and isolate the product by evaporation and recrystallization.

Industrial Production Methods

Industrial production of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose follows similar principles but on a larger scale. The process involves:

  • Using large reactors to mix ribose and acetone.
  • Employing continuous stirring and temperature control to ensure consistent reaction conditions.
  • Utilizing industrial-scale separation techniques, such as distillation and crystallization, to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-O-(1-Methylethylidene)-α-L-ribofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with new functional groups replacing the isopropylidene group.

Scientific Research Applications

1,2-O-(1-Methylethylidene)-α-L-ribofuranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of nucleoside analogs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose involves its ability to act as a protecting group for hydroxyl groups in carbohydrate chemistry. The isopropylidene group stabilizes the molecule, preventing unwanted reactions at the protected positions. This allows for selective reactions at other positions on the ribofuranose ring. The compound’s reactivity is influenced by the electronic and steric effects of the isopropylidene group.

Comparison with Similar Compounds

1,2-O-(1-Methylethylidene)-α-L-ribofuranose is similar to other isopropylidene-protected sugars, such as:

  • 1,2-O-(1-Methylethylidene)-α-D-glucofuranose
  • 1,2-O-(1-Methylethylidene)-α-D-mannofuranose
  • 1,2-O-(1-Methylethylidene)-α-D-galactofuranose

Uniqueness

The uniqueness of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose lies in its specific configuration and reactivity. Compared to other isopropylidene-protected sugars, it offers distinct advantages in certain synthetic applications due to its stability and ease of deprotection.

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(3aS,5S,6S,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

InChI

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m0/s1

InChI Key

JAUQZVBVVJJRKM-AXMZGBSTSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H]([C@@H](O[C@H]2O1)CO)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)O)C

Origin of Product

United States

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